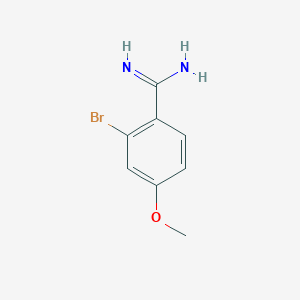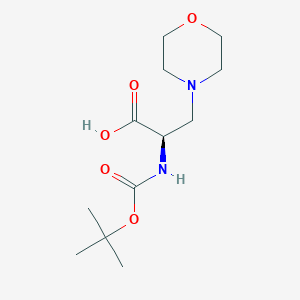![molecular formula C43H31P B12272398 (S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12272398.png)
(S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine is a chiral phosphine ligand with the molecular formula C43H31P and a molecular weight of 578.68 g/mol . This compound is known for its application in asymmetric synthesis and catalysis, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine typically involves the following steps:
Formation of the Binaphthyl Backbone: The synthesis begins with the preparation of the binaphthyl backbone, which is achieved through a coupling reaction of two naphthalene units.
Introduction of the Naphthylmethyl Group: The naphthylmethyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Diphenylphosphine Group:
Industrial Production Methods
In an industrial setting, the production of (S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Typical reagents include alkyl halides and aryl halides under basic conditions.
Major Products Formed
Oxidation: The major product is the phosphine oxide derivative.
Substitution: The major products are the substituted phosphine derivatives.
Scientific Research Applications
(S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine involves its role as a chiral ligand. It coordinates with metal centers to form chiral metal complexes, which then participate in catalytic cycles. The chiral environment created by the ligand induces asymmetry in the reaction, leading to the formation of enantiomerically enriched products.
Comparison with Similar Compounds
Similar Compounds
®-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine: The enantiomer of the compound with similar properties but opposite chirality.
(S)-BINAP: Another chiral phosphine ligand with a similar binaphthyl backbone but different substituents.
Uniqueness
(S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine is unique due to its specific naphthylmethyl substitution, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective in certain asymmetric catalytic reactions where other ligands may not perform as well.
Properties
Molecular Formula |
C43H31P |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
[1-[2-(naphthalen-2-ylmethyl)naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C43H31P/c1-3-17-37(18-4-1)44(38-19-5-2-6-20-38)41-28-27-34-15-10-12-22-40(34)43(41)42-36(26-25-33-14-9-11-21-39(33)42)30-31-23-24-32-13-7-8-16-35(32)29-31/h1-29H,30H2 |
InChI Key |
HSQZUSOMZGVWKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)CC7=CC8=CC=CC=C8C=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Piperidin-4-yloxy)benzo[d]oxazole](/img/structure/B12272322.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B12272323.png)
![3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12272324.png)
![N,5-dimethyl-N-[1-(quinoline-8-sulfonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12272331.png)
![2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione](/img/structure/B12272342.png)
![[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine](/img/structure/B12272345.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12272354.png)
![(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B12272357.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide](/img/structure/B12272369.png)
![2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine](/img/structure/B12272371.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272375.png)

![O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12272387.png)
